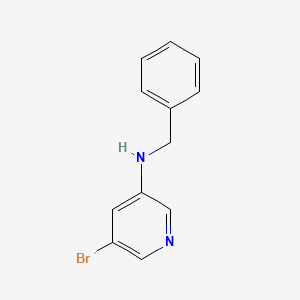

N-Benzyl-5-bromopyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-11-6-12(9-14-8-11)15-7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJROFMMRMPVTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of N Benzyl 5 Bromopyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

Coordination Chemistry and Ligand Development from Pyridine Derivatives

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming stable complexes with a wide variety of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for coordination to a metal center. The coordinating ability of pyridine can be modulated by the presence of substituents on the ring.

While specific studies on the coordination chemistry of N-Benzyl-5-bromopyridin-3-amine are not extensively documented, the behavior of the closely related 3-aminopyridine (B143674) (3-ampy) provides significant insight. 3-Aminopyridine can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand, connecting two metal centers. elsevierpure.comresearchgate.net The presence of the amino group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding within the crystal lattice of the resulting complexes. elsevierpure.comresearchgate.net

Research on 3-aminopyridine has yielded a variety of transition metal complexes with different stoichiometries and geometries. elsevierpure.comresearchgate.net These studies provide a foundation for predicting the types of complexes that could be formed with this compound.

Table 1: Examples of Metal Complexes with 3-Aminopyridine (3-ampy) as a Ligand

| Complex | Metal Ion | Geometry | Comments | Reference |

| catena-{[M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} | Ni(II), Co(II) | Polymeric Chains | 3-ampy acts as a bridging ligand. | elsevierpure.comresearchgate.net |

| [Co(3-ampy)₄(NCS)₂] | Co(II) | Mononuclear | 3-ampy acts as a terminal ligand. | elsevierpure.comresearchgate.net |

| [Co(3-ampy)₂(NCS)₂] | Co(II) | Mononuclear | 3-ampy acts as a terminal ligand. | elsevierpure.comresearchgate.net |

Pyridine N-Oxide Formation and Subsequent Transformations

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide is a versatile intermediate that can undergo a variety of subsequent reactions. The N-oxide functionality significantly alters the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack.

Two important rearrangements of pyridine N-oxides are the Boekelheide and Meisenheimer rearrangements.

The Boekelheide rearrangement occurs when α-alkylpyridine N-oxides are treated with acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netwikipedia.org This reaction typically leads to the formation of a pyridyl carbinol derivative. While this compound does not have an alkyl group at the α-position, this reaction highlights the reactivity of the N-oxide.

The Meisenheimer rearrangement is particularly relevant for N-benzyl amine N-oxides. synarchive.com This thermal rearrangement involves the migration of the benzyl (B1604629) group from the nitrogen to the oxygen atom of the N-oxide, forming an O-benzyl hydroxylamine (B1172632) derivative. synarchive.comresearchgate.net This reaction proceeds through a researchgate.netwikipedia.org- or elsevierpure.comwikipedia.org-sigmatropic rearrangement. The formation of the N-oxide of this compound would create a substrate primed for this type of transformation.

Subsequent to its formation, the N-oxide of this compound can also be deoxygenated to regenerate the parent pyridine, a strategy often employed after using the N-oxide to direct substitution at the ring.

Table 2: General Transformations of Pyridine N-Oxides

| Reaction | Reagents | Product Type | Reference |

| N-Oxidation | H₂O₂, mCPBA | Pyridine N-Oxide | nih.gov |

| Boekelheide Rearrangement | Acetic Anhydride, TFAA | Pyridyl Carbinol Derivative | researchgate.netwikipedia.org |

| Meisenheimer Rearrangement | Heat | O-benzyl hydroxylamine derivative | synarchive.comresearchgate.net |

| Deoxygenation | PCl₃, PPh₃ | Pyridine | acs.org |

Regioselectivity and Stereochemical Considerations in Derivatization

The derivatization of this compound is governed by the directing effects of the substituents on the pyridine ring. The outcome of electrophilic aromatic substitution reactions, for instance, will be determined by the interplay of the activating benzylamino group, the deactivating bromo group, and the electron-withdrawing nature of the pyridine nitrogen atom itself.

The benzylamino group at the 3-position is a strong activating group and is ortho-, para-directing. Therefore, it would direct incoming electrophiles to the 2-, 4-, and 6-positions. The bromine atom at the 5-position is a deactivating group but is also ortho-, para-directing, which would direct electrophiles to the 4- and 6-positions. The pyridine nitrogen is deactivating and directs electrophilic attack to the 3- and 5-positions.

Considering these combined effects:

Position 2: Activated by the amino group.

Position 4: Activated by the amino group and the bromo group.

Position 6: Activated by the amino group and the bromo group.

Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions, and potentially at the 2-position, depending on the reaction conditions and the nature of the electrophile. The steric bulk of the N-benzyl group might hinder substitution at the 2-position.

Stereochemical considerations would be important in reactions involving the chiral center that could be created at the benzylic carbon or if the derivatization of the pyridine ring leads to the formation of new stereocenters. For instance, reduction of the pyridine ring or addition reactions across it could generate chiral products. Furthermore, the N-benzyl group itself can influence the stereochemical outcome of reactions on the pyridine ring by directing reagents to a particular face of the molecule. While specific studies on the stereoselective derivatization of this compound are limited, principles of asymmetric synthesis could be applied, potentially using chiral catalysts or auxiliaries to achieve enantiomerically enriched products. nih.gov

Table 3: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Influence of -NHBn (ortho, para-director) | Influence of -Br (ortho, para-director) | Influence of Pyridine N (meta-director) | Overall Predicted Reactivity |

| 2 | Activating | Neutral | Deactivating | Likely |

| 4 | Activating | Activating | Deactivating | Most Likely |

| 6 | Activating | Activating | Deactivating | Most Likely |

Applications of N Benzyl 5 Bromopyridin 3 Amine As a Building Block in Complex Chemical Architectures

Role as a Pharmaceutical Intermediate and Novel Chemical Building Block

N-Benzyl-5-bromopyridin-3-amine serves as a pivotal intermediate in the synthesis of novel compounds with potential therapeutic applications. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring allows for various cross-coupling reactions, while the benzyl-protected amine at the 3-position can be deprotected or further functionalized. This dual reactivity makes it a valuable scaffold for generating libraries of compounds for drug discovery programs.

The strategic positioning of the bromo and amino functionalities on the pyridine core provides a template for creating molecules with specific three-dimensional orientations, which is critical for their interaction with biological targets. For instance, derivatives of 3-amino-5-bromopyridine (B85033) are synthesized through methods like microwave-assisted reactions of 3,5-dibromopyridine (B18299) with aliphatic amines, highlighting the utility of this core structure in generating diverse intermediates. clockss.org

Synthesis of Fused Heterocyclic Ring Systems Incorporating the Pyridine Moiety

The inherent reactivity of this compound and its analogs makes them ideal starting materials for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Imidazopyridine Scaffolds

Imidazopyridines are a class of fused heterocycles with a wide range of biological activities, including antiviral and anticancer properties. The synthesis of imidazopyridine derivatives often involves the cyclization of a substituted diaminopyridine precursor. While direct synthesis from this compound is not explicitly detailed in the provided results, analogous structures are key. For example, 5-bromopyridine-2,3-diamine is a crucial synthon for creating imidazo[4,5-b]pyridines. nih.gov This diamine can be condensed with aldehydes to form the imidazopyridine core. nih.gov The N-benzyl group in this compound could be envisioned as a protecting group that, upon removal and subsequent functionalization, could lead to similar diaminopyridine precursors for imidazopyridine synthesis. The synthesis of N-benzyl-5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine further illustrates the incorporation of a benzylamine (B48309) moiety into an imidazopyridine framework. nih.gov

| Precursor | Reagents | Resulting Scaffold | Reference |

| 5-bromopyridine-2,3-diamine | Benzaldehyde, I₂, EtOH | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | nih.gov |

| 5,6-dichloro-N2-benzylpyridine-2,3-diamine | Benzyl (B1604629) isothiocyanate, HgO | N-Benzyl-5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine | nih.gov |

Pyrimidinamine Derivatives

The synthesis of pyrimidinamine derivatives can be achieved through the condensation of aminopyridines with various reagents. While a direct synthesis route starting from this compound is not explicitly described, the general reactivity of aminopyridines suggests its potential as a precursor for such structures.

Quinazolinone Architectures

Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities. Their synthesis often involves the reaction of anthranilic acid derivatives with amines. nih.gov While a direct link to this compound is not provided in the search results, the general principles of quinazolinone synthesis suggest that aminopyridine derivatives could potentially be used as synthons in related cyclization reactions to form azido- or nitro-substituted quinoline (B57606) or pyridine precursors, which are then further elaborated.

Pyrazole-Containing Derivatives

The synthesis of pyrazole-containing derivatives from precursors related to this compound has been reported. For instance, the synthesis of novel pyrazole (B372694) derivatives with tumor cell growth inhibitory activity has been achieved. nih.gov In one study, the reaction of 6-methoxybenzofuran-3(2H)-one with a substituted phenyl isothiocyanate, followed by condensation with hydrazine, unexpectedly yielded pyrazole derivatives alongside the intended benzofuropyrazoles. nih.gov This highlights the potential for this compound, with its reactive sites, to participate in complex cyclization reactions to form pyrazole-fused systems. The versatility of 5-aminopyrazoles as precursors for a wide range of fused pyrazoloazines further underscores the potential of aminopyridine building blocks in this area. beilstein-journals.orgbeilstein-journals.org

| Starting Material | Key Transformation | Resulting Scaffold | Biological Activity | Reference |

| 6-methoxybenzofuran-3(2H)-one and 3-substitued phenyl isothiocyanate | Condensation with hydrazine | 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives | Tumor cell growth inhibitory activity | nih.gov |

| 1-acylhydrazines and ethenetetracarbonitrile | Cyclization | 5-amino-1-substiuted pyrazole-3,3,4-tricarbonitriles | Antidepressant and anticonvulsant activities | minia.edu.eg |

Development of Chemical Probes and Functional Molecules

Chemical probes are essential tools for studying biological systems. escholarship.orgolemiss.edu The development of functional molecules, such as fluorescent probes, often relies on the synthesis of heterocyclic scaffolds that can be modified with reporter groups. mdpi.com While a specific example of this compound being used as a chemical probe is not available, its structural features make it a suitable candidate for such applications. The bromo-substituent can be functionalized via cross-coupling reactions to attach fluorophores or other tags, and the aminobenzyl group can be modified to modulate the molecule's properties or to attach it to a larger system. The synthesis of pyrazole derivatives for use as radioimaging agents demonstrates the application of related heterocyclic structures in probe development. nih.gov

Advanced Spectroscopic Characterization and Computational Chemical Investigations

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Benzyl-5-bromopyridin-3-amine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional and two-dimensional NMR data, the precise arrangement of atoms and their connectivity within a molecule can be established.

While specific spectral data for this compound is not extensively detailed in the provided search results, general principles of NMR analysis can be applied to predict the expected spectral features. For instance, the aromatic protons of the benzyl (B1604629) and pyridine (B92270) rings would appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The methylene (B1212753) protons of the benzyl group would likely exhibit a characteristic singlet or a pair of doublets depending on their magnetic equivalence, appearing further upfield.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm range. The carbon atom attached to the bromine (C-Br) would be influenced by the heavy atom effect, and its chemical shift would be a key indicator for its position on the pyridine ring. The methylene carbon of the benzyl group would appear at a higher field, typically in the δ 40-50 ppm region. rsc.orgrsc.orgorganicchemistrydata.org

For comparative purposes, the ¹H and ¹³C NMR data for a related compound, N-benzyl-4-chloroaniline, are presented below:

Table 1: ¹H and ¹³C NMR Data for N-benzyl-4-chloroaniline in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.41-7.32 | m | Ar-H |

| ¹H | 7.18-7.15 | m | Ar-H |

| ¹H | 6.59-6.57 | m | Ar-H |

| ¹H | 4.33 | s | CH₂ |

| ¹H | 4.09 | s | NH |

| ¹³C | 146.3 | s | Ar-C |

| ¹³C | 138.5 | s | Ar-C |

| ¹³C | 128.7 | s | Ar-C |

| ¹³C | 128.3 | s | Ar-C |

| ¹³C | 127.0 | s | Ar-C |

| ¹³C | 121.62 | s | Ar-C |

| ¹³C | 113.5 | s | Ar-C |

Note: 's' denotes a singlet and 'm' denotes a multiplet.

To definitively assign the signals in the ¹H and ¹³C NMR spectra and to establish the complete bonding framework of this compound, two-dimensional (2D) NMR techniques are employed. researchgate.netsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the benzyl and pyridine ring systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment reveals one-bond correlations between protons and directly attached carbons (¹H-¹³C). wikipedia.org Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is directly bonded to, allowing for the unambiguous assignment of carbon resonances for all protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment detects long-range couplings between protons and carbons over two or three bonds (and sometimes four). youtube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by showing correlations between protons and carbons in adjacent structural units. scribd.com For example, it would show correlations between the benzylic protons and the carbons of the pyridine ring, confirming the N-benzyl linkage.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, solidifying its structural elucidation. researchgate.netyoutube.com

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are complementary techniques used to confirm the identity and purity of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and benzylic groups, C=C and C=N stretching of the pyridine ring, and C-Br stretching.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. bldpharm.com This allows for the determination of the elemental composition of the molecule with high accuracy, confirming the molecular formula of this compound (C₁₂H₁₁BrN₂). The isotopic pattern of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be a distinctive feature in the mass spectrum.

Theoretical and Quantum-Chemical Investigations of this compound and its Analogs

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into the electronic structure, reactivity, and other properties of molecules that may be difficult to probe experimentally. researchgate.netrsc.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. q-chem.com By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies (correlating with IR spectra), and electronic properties such as orbital energies and electrostatic potential. researchgate.netrsc.org For this compound, DFT calculations can be used to optimize its three-dimensional structure and to understand how the electronic properties are influenced by the interplay of the benzyl and bromo-substituted pyridine moieties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. pku.edu.cn The energy and shape of the HOMO and LUMO of this compound, calculated using DFT, are crucial for predicting its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

Reactivity Indices: The HOMO-LUMO energy gap is an important reactivity index. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net By analyzing the distribution of the HOMO and LUMO across the molecule, regions that are most likely to be involved in chemical reactions can be identified. For example, the location of the HOMO can indicate the site of electrophilic attack, while the location of the LUMO can suggest the site of nucleophilic attack. researchgate.net This analysis provides a theoretical basis for understanding the chemical behavior of this compound and for designing related compounds with specific reactivity profiles.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. It reveals the regions that are rich or deficient in electrons, which is fundamental for predicting molecular reactivity and intermolecular interactions. The MEP surface is mapped onto the molecule's electron density, with colors indicating the electrostatic potential values.

In the case of this compound, the MEP map would highlight:

Electrophilic Regions: Positive potential regions (typically colored blue) are associated with electron-poor areas, indicating sites susceptible to nucleophilic attack. These would likely be concentrated around the amine proton (N-H) and the hydrogen atoms of the aromatic rings.

Nucleophilic Regions: Negative potential regions (typically colored red) are electron-rich and indicate sites prone to electrophilic attack. For this molecule, the highest negative potential would be expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The bromine atom would also exhibit a region of negative potential (the σ-hole phenomenon notwithstanding, which creates a positive cap).

These insights are critical for understanding how the molecule might interact with biological receptors or other reactants.

Table 1: Hypothetical MEP Surface Values for this compound This table illustrates the type of data generated from an MEP analysis, showing potential values on specific atoms.

| Atomic Site | Predicted Electrostatic Potential Range (kcal/mol) | Implication |

| Pyridine Nitrogen (N) | -35 to -50 | Strong Nucleophilic Site |

| Amine Hydrogen (H) | +40 to +55 | Strong Electrophilic Site |

| Bromine Atom (Br) | -15 to -25 | Weak Nucleophilic Site |

| Benzyl Ring Pi-system | -10 to -20 | Nucleophilic Region |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional shapes or conformations.

Conformational Analysis: This analysis involves systematically exploring the potential energy surface of the molecule by rotating its single bonds to identify stable, low-energy conformers. For this compound, the key rotatable bonds are the C-N bond connecting the pyridine and amine groups, and the C-C bond between the amine nitrogen and the benzyl group. A relaxed potential energy surface scan, often performed with DFT, would reveal the energy barriers between different conformers and identify the global minimum energy structure.

Molecular Dynamics (MD) Simulations: MD simulations provide a view of the molecule's dynamic behavior over time. By simulating the movements of atoms at a given temperature, MD can explore the conformational space accessible to the molecule under realistic conditions. These simulations can confirm the stability of conformers found through static analysis and reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). The results can show whether the molecule favors a single conformation or exists as an ensemble of several interconverting structures.

Computational Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure.

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis, typically performed using the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)), calculates the frequencies and intensities of the molecule's vibrational modes. These calculated frequencies correspond to specific bond stretches, bends, and torsions. Comparing the predicted spectrum with an experimental FT-IR or Raman spectrum allows for a detailed assignment of the observed absorption bands. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies This table demonstrates how theoretical data is used to assign experimental spectral bands.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | [Value] | [Value] | [Value] |

| Aromatic C-H Stretch | [Value] | [Value] | [Value] |

| C=N Stretch (Pyridine) | [Value] | [Value] | [Value] |

| C-Br Stretch | [Value] | [Value] | [Value] |

| C-N Stretch | [Value] | [Value] | [Value] |

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. Theoretical ¹H and ¹³C chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the proposed structure in solution.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Atoms This table illustrates the expected output from a GIAO calculation for carbon atoms in the core structure.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C-Br (Pyridine Ring) | [Value] |

| C-NH (Pyridine Ring) | [Value] |

| C-2 (Pyridine Ring) | [Value] |

| C-4 (Pyridine Ring) | [Value] |

| C-6 (Pyridine Ring) | [Value] |

| C-ipso (Benzyl Ring) | [Value] |

| CH₂ (Benzyl Group) | [Value] |

Medicinal Chemistry and Biological Activity Studies of N Benzyl 5 Bromopyridin 3 Amine Scaffolds

N-Benzyl-5-bromopyridin-3-amine as a Core Scaffold for Drug Design and Discovery

The this compound framework, characterized by a pyridine (B92270) ring substituted with a bromine atom, an amino group, and a benzyl (B1604629) group, presents a versatile platform for the design of novel therapeutic agents. While direct studies on this compound as a core scaffold are not extensively documented in the reviewed literature, the utility of closely related structures, such as the 1-benzyl-5-bromoindolin-2-one scaffold, highlights the potential of the N-benzyl-5-bromo moiety in medicinal chemistry. nih.govnih.gov The development of two series of small molecules based on the 1-benzyl-5-bromoindolin-2-one scaffold for anticancer applications underscores the value of this structural motif in generating compounds with significant biological activity. nih.govnih.gov The pyridine ring itself is a well-established pharmacophore in drug discovery, known for its presence in numerous FDA-approved drugs and its diverse biological activities, including antitumor and antimicrobial effects. mdpi.comnih.gov The combination of the benzyl group, which can engage in hydrophobic and cation-π interactions, and the bromine atom, which can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, further enhances the potential of this scaffold for targeted drug design. mdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound were not found in the provided search results, research on related N-benzyl derivatives offers valuable insights into how structural modifications can influence biological activity.

In a study of 1-benzyl-5-bromoindolin-2-one derivatives, the nature of the substituent at the 3-position of the indolinone ring was found to be critical for anticancer activity. nih.govmdpi.com Derivatives bearing a 4-arylthiazole moiety at this position generally exhibited better activity against the MCF-7 breast cancer cell line compared to those with a 4-methyl-5-(aryldiazenyl)thiazole group. mdpi.com Specifically, the presence of a p-chlorophenyl or a p-fluorophenyl group on the thiazole (B1198619) ring led to the most potent compounds against MCF-7 cells. nih.govmdpi.com

Similarly, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, modifications on both the N-benzyl and the pyrimidine (B1678525) portions of the molecule significantly impacted their inhibitory potency. nih.govacs.org These findings suggest that systematic structural modifications to the this compound core could lead to the discovery of potent and selective therapeutic agents. A review of pyridine derivatives highlighted that the presence and position of substituents like -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogens or bulky groups might decrease it. mdpi.comnih.gov

Assessment of Biological Activities in Derived Compounds

Anticancer and Anti-proliferative Activities (e.g., against MCF-7, A-549 cell lines)

Derivatives based on a scaffold containing the N-benzyl-5-bromo moiety have demonstrated notable anticancer and anti-proliferative activities. A study focusing on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones reported significant inhibitory effects against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. nih.govnih.govmdpi.com

The MCF-7 cell line was generally more sensitive to these compounds than the A-549 cell line. mdpi.com Specifically, derivatives containing a 4-arylthiazole moiety showed promising results. Compound 7c , with a 4-(p-fluorophenyl)thiazole group, and compound 7d , with a 4-(p-chlorophenyl)thiazole group, were particularly effective against MCF-7 cells, with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. nih.govmdpi.com The potency of compound 7d was even greater than the standard anticancer drug doxorubicin (B1662922) (IC₅₀ = 4.30 ± 0.84 µM) in this assay. mdpi.com Other derivatives, such as 7a and 12d , showed moderate activity against MCF-7 cells. nih.govmdpi.com In contrast, the activity against the A-549 cell line was generally moderate to weak, with compound 7d showing an IC₅₀ of 9.57 ± 0.62 µM. mdpi.com

Table 1: In vitro anticancer activities (IC₅₀ in µM) of selected 1-benzyl-5-bromoindolin-2-one derivatives.

| Compound | Substituent | MCF-7 | A-549 |

| 7c | 4-(p-fluorophenyl)thiazole | 7.17 ± 0.94 | - |

| 7d | 4-(p-chlorophenyl)thiazole | 2.93 ± 0.47 | 9.57 ± 0.62 |

| 7a | 4-phenylthiazole | 19.53 ± 1.05 | - |

| 12d | 4-methyl-5-(p-tolyldiazenyl)thiazole | 13.92 ± 1.21 | - |

| Doxorubicin | - | 4.30 ± 0.84 | - |

Data sourced from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. mdpi.com

Antimicrobial and Antibacterial Efficacy

The antimicrobial potential of derivatives containing the N-benzyl-5-bromo structural motif has been explored. In a study on synthetic benzyl bromides, these compounds demonstrated strong antibacterial and antifungal properties. nih.gov Specifically, certain benzyl bromide derivatives were highly effective against Gram-positive bacteria such as S. aureus and S. pyogenes, as well as the fungi C. albicans and C. krusei. nih.gov

Enzyme Inhibition Studies (e.g., USP1/UAF1 Deubiquitinase, IDH1 mutant)

Derivatives of N-benzyl-amines have shown significant potential as enzyme inhibitors. Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. nih.govacs.org A high-throughput screening and subsequent medicinal chemistry optimization led to the discovery of compounds like ML323, which exhibit nanomolar inhibitory potency against USP1/UAF1. nih.govacs.orgresearchgate.net There is a strong correlation between the IC₅₀ values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov

In the context of isocitrate dehydrogenase 1 (IDH1) mutations, which are implicated in various cancers, novel allosteric inhibitors have been developed. nih.govnih.gov While the direct involvement of the this compound scaffold was not detailed in the provided results, the development of small molecule inhibitors for mutant IDH1 highlights a key area of cancer research where novel scaffolds are continuously being explored. nih.govnih.gov

Anti-thrombolytic and Biofilm Inhibition Properties

The potential of this compound derivatives in preventing blood clots and inhibiting biofilm formation is an area of growing interest. While specific studies on the anti-thrombolytic activity of this exact scaffold were not found, research on related pyridine derivatives has shown promise. A molecular modeling study on pyridine derivatives suggested that functionalization at the 3-position of the pyridine ring could lead to improved anticoagulant activities, which are related to anti-thrombolytic effects. nih.gov

Regarding biofilm inhibition, bromopyrrole alkaloids isolated from marine sponges have demonstrated the ability to inhibit the biofilm formation of Gram-negative bacteria like E. coli. nih.govnih.gov This suggests that the bromo-substituted heterocyclic structures could be a valuable starting point for developing new anti-biofilm agents. The general strategy for combating biofilms often involves interfering with their protective extracellular polymeric substance (EPS) matrix or disrupting quorum sensing pathways. frontiersin.orgmdpi.com

Anti-inflammatory Potential

The pyridine nucleus is a common feature in many compounds exhibiting a range of biological activities, including anti-inflammatory effects. Studies on various pyridine derivatives have shown that this heterocyclic scaffold can serve as a valuable pharmacophore for the development of new anti-inflammatory agents. For instance, research on 3-hydroxy-pyridine-4-one derivatives has demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov Notably, the presence of a benzyl group substitution on the pyridine ring was suggested to contribute to the enhanced potency of one of the tested compounds. nih.gov This observation provides a rationale for investigating the anti-inflammatory potential of this compound, as the benzyl moiety is a key structural feature.

The anti-inflammatory effects of new hydroxyl pyridinone derivatives may be linked to a reduction in the production of inflammatory mediators such as prostaglandins (B1171923) (PGs), nitric oxide (NO), and bradykinin. nih.gov The evaluation of such compounds often involves models like croton oil-induced ear edema, which is a widely accepted pharmacological model for screening new anti-inflammatory drugs. nih.gov While specific data for this compound is not available, the structural alerts from related pyridine compounds suggest that it could be a candidate for anti-inflammatory screening.

Investigation of Molecular Mechanisms of Action and Target Identification

The precise molecular mechanisms and biological targets of this compound have not been elucidated. However, based on the mechanisms proposed for other anti-inflammatory pyridine derivatives, several potential pathways can be hypothesized.

One possible mechanism of action for pyridine-containing compounds is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are heme-dependent, and the iron-chelating properties of some pyridine-4-one derivatives have been suggested to be related to their anti-inflammatory effects. nih.gov Molecular docking studies on other heterocyclic compounds have explored their potential to inhibit the COX-2 enzyme, providing insights into their anti-inflammatory activity at a molecular level. arxiv.org

Another avenue of investigation for related scaffolds, such as thieno[2,3-b]pyridines, has pointed towards interference with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC) as a potential mechanism for their anti-proliferative effects, which can sometimes be linked to inflammatory pathways. mdpi.com Given the structural similarities, it is conceivable that this compound could interact with similar biological targets.

Further research, including in silico modeling, target-based screening, and biochemical assays, would be necessary to identify the specific molecular targets and delineate the mechanism of action for this compound.

In Vitro Biological Evaluation Methodologies and Assays

A variety of in vitro assays are available to evaluate the anti-inflammatory potential of novel compounds like this compound. These assays can provide preliminary data on the compound's efficacy and help to elucidate its mechanism of action.

A common and straightforward method to assess anti-inflammatory activity in vitro is the heat-induced egg albumin denaturation assay . arxiv.org This assay measures the ability of a compound to inhibit the denaturation of protein, a process that is implicated in inflammation. The percentage of inhibition can be calculated and compared to a standard anti-inflammatory drug, such as diclofenac (B195802) sodium. arxiv.orgmdpi.com

To investigate the potential mechanism of action, enzyme inhibition assays are crucial. For instance, the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) can be measured using various commercially available kits. These assays typically involve monitoring the conversion of a substrate, such as arachidonic acid, into prostaglandins. Similarly, lipoxygenase (LOX) inhibition assays can be performed to assess the compound's effect on the production of leukotrienes.

Given that some pyridine derivatives exhibit antioxidant properties, which can contribute to their anti-inflammatory effects, antioxidant assays are also relevant. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay and the ferric reducing power assay are commonly used to evaluate the antioxidant capacity of a compound. mdpi.com

The following table summarizes some of the key in vitro assays that could be employed for the biological evaluation of this compound and its derivatives.

| Assay Name | Principle | Endpoint Measured | Reference Compound |

| Heat-Induced Egg Albumin Denaturation Assay | Inhibition of heat-induced protein denaturation | Percentage inhibition of albumin denaturation | Diclofenac Sodium |

| COX-1/COX-2 Inhibition Assay | Measurement of prostaglandin (B15479496) production from arachidonic acid | IC₅₀ value for enzyme inhibition | Celecoxib, Indomethacin |

| 5-Lipoxygenase (5-LOX) Inhibition Assay | Measurement of leukotriene production | IC₅₀ value for enzyme inhibition | Zileuton |

| DPPH Radical Scavenging Assay | Measurement of the scavenging of the stable DPPH radical | EC₅₀ value for radical scavenging | Ascorbic Acid, Trolox |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Reduction of a ferric-tripyridyltriazine complex to its ferrous form | Change in absorbance | Ascorbic Acid |

Future Research Directions and Perspectives for N Benzyl 5 Bromopyridin 3 Amine

Development of Novel and Sustainable Synthetic Protocols

The synthesis of N-Benzyl-5-bromopyridin-3-amine and its derivatives is a cornerstone for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future efforts should focus on developing novel and sustainable synthetic protocols that are not only efficient but also environmentally benign.

Green chemistry principles should be at the forefront of this research. mdpi.com This includes the use of greener solvents, or even solvent-free reaction conditions, and the development of catalytic systems that are recyclable and minimize waste. mdpi.com For instance, microwave-assisted organic synthesis has shown promise in accelerating reaction times and improving yields for various heterocyclic compounds. nih.gov Exploring mechanochemical methods, which involve reactions in the solid state with minimal solvent, could also provide a greener alternative. mdpi.com The development of one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. mdpi.com Furthermore, employing Lewis acid-promoted benzylation or cyclative dibenzylation of aminopyridines with alcohols presents an innovative approach to overcome common synthetic hurdles. chemrxiv.org

A comparative analysis of different synthetic approaches, including traditional, microwave-assisted, and mechanochemical methods, would be invaluable. This could be presented in a data table to clearly delineate the advantages and disadvantages of each method in terms of yield, reaction time, and environmental impact.

Exploration of Underexplored Derivatization Pathways

The derivatization of the this compound core is crucial for tuning its physicochemical properties and biological activity. While some derivatization has been performed, many pathways remain underexplored. Future research should systematically investigate the reactivity of the pyridine (B92270) ring and the secondary amine to introduce a wide range of functional groups.

Key areas for exploration include:

C-H Activation: Direct functionalization of the pyridine ring through C-H activation would be a highly atom-economical approach to introduce new substituents.

Cross-Coupling Reactions: The bromine atom on the pyridine ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Modifications of the Benzyl (B1604629) Group: The benzyl group offers numerous possibilities for derivatization. Introducing substituents on the phenyl ring can significantly impact the molecule's electronic and steric properties.

Reactions at the Amino Group: The secondary amine can be further functionalized through acylation, alkylation, and other reactions to create a library of diverse analogs. mdpi.com

A detailed investigation into these derivatization pathways will generate a library of novel compounds with a wide range of properties, paving the way for their application in various fields.

Expanding the Scope of Biological and Pharmaceutical Applications

The aminopyridine scaffold is a well-established pharmacophore found in numerous clinically approved drugs. mdpi.com Derivatives of pyridin-3-amine have shown potential as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer. nih.gov Specifically, some derivatives have demonstrated potent inhibition against fibroblast growth factor receptors (FGFR) and other oncogene kinases. nih.gov

Future research should focus on a broader screening of this compound and its derivatives against a wider range of biological targets. This could include:

Kinase Inhibition: Expanding on the initial findings, a comprehensive kinase profiling study could identify novel targets for cancer therapy.

GPCR Modulation: G-protein coupled receptors are a major class of drug targets, and the structural features of this compound make it a candidate for modulating their activity.

Ion Channel Blockade: Investigating the effect of these compounds on various ion channels could lead to the discovery of new treatments for neurological disorders or cardiovascular diseases.

Antimicrobial Activity: The antibacterial potential of novel 2-aminopyridine (B139424) derivatives has been demonstrated, and this avenue should be explored for this compound analogs. mdpi.com

Systematic biological evaluation, including in vitro and in vivo studies, will be essential to validate the therapeutic potential of these compounds.

Advanced Computational Design and Predictive Modeling

In silico methods are indispensable tools in modern drug discovery and materials science. Advanced computational design and predictive modeling can significantly accelerate the research and development process for this compound derivatives.

Key computational approaches to be employed include:

Molecular Docking: To predict the binding modes and affinities of new derivatives with their biological targets. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compounds and their interactions with biological macromolecules, providing insights into the mechanism of action.

ADME-T Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of the designed compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

The integration of these computational methods will enable a more rational and efficient design of novel this compound derivatives with desired properties.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To fully explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry approaches are essential.

Combinatorial chemistry can be used to rapidly generate large libraries of derivatives by systematically combining different building blocks. researchgate.net This approach, coupled with efficient purification techniques, can provide a rich source of compounds for biological screening.

High-throughput screening (HTS) allows for the rapid testing of these large compound libraries against a variety of biological targets. enamine.net The use of automated robotic systems and sensitive assay technologies can significantly increase the throughput of the screening process. enamine.net Biophysical methods like differential scanning fluorimetry and surface plasmon resonance can be employed in HTS campaigns to identify compounds that bind to target proteins. enamine.netresearchgate.net

The synergy between combinatorial chemistry and HTS will enable the rapid identification of "hit" compounds with promising biological activity. These hits can then be further optimized through medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. Q. What safety protocols are essential when handling This compound in a laboratory setting?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.